

Flavokawain C: A Comparative Safety Profile Analysis for Researchers

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Compound of Interest

Compound Name: *Flavokawain C*

Cat. No.: *B491223*

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A comprehensive examination of the preclinical safety data of **Flavokawain C** in relation to other well-studied flavonoids, including Quercetin, Catechins (EGCG), and Genistein. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to aid in the evaluation of **Flavokawain C** for further investigation.

In Vitro Cytotoxicity: A Selectivity Advantage?

A crucial aspect of a compound's safety profile is its differential effect on cancerous versus healthy cells. The available data suggests that **Flavokawain C** (FKC) exhibits a degree of selectivity, demonstrating higher potency against various cancer cell lines while showing comparatively lower toxicity to normal cells.

In a study by Phang et al. (2016), **Flavokawain C** displayed potent cytotoxic activity against the HCT 116 human colon carcinoma cell line, with an IC₅₀ value of 12.75 μ M.[1] Notably, it showed minimal toxicity towards the normal human colon cell line, CCD-18Co.[1] Further research has established IC₅₀ values for FKC across a range of cancer cell lines, including breast, bladder, and other colon cancer lines.[2][3] More recent studies have reinforced these findings, showing an IC₅₀ of $53.95 \pm 5.08 \mu$ M in normal liver MIHA cells, which is significantly higher than its IC₅₀ values in liver cancer cell lines such as Huh-7 ($23.42 \pm 0.89 \mu$ M), Hep3B ($28.88 \pm 2.60 \mu$ M), and HepG2 ($30.71 \pm 1.27 \mu$ M).[2]

In comparison, other flavonoids show varied profiles. Quercetin has been shown to have limited or no cytotoxic effect on normal cell lines like 293T and MEF-1 at concentrations that

are effective against leukemic cell lines.[4] However, one study reported an IC₅₀ of 0.302 mM (302 μM) for quercetin in the normal human embryonic kidney cell line HEK293.[5] Epigallocatechin gallate (EGCG), the primary catechin in green tea, has demonstrated a pronounced growth inhibitory effect on cancerous cells compared to their normal counterparts. For instance, the IC₅₀ value of EGCG for SV40 virally transformed WI38 human fibroblasts (WI38VA) was 10 μM, whereas for normal WI38 cells, it was significantly higher at 120 μM.[6] Genistein has also shown a degree of selectivity, with apoptosis observed in non-tumor BJ fibroblasts only at a concentration of 150 μM, while effects on MCF-7 breast cancer cells were seen at concentrations as low as 20 μM.[7]

The following table summarizes the available in vitro cytotoxicity data for **Flavokawain C** and other selected flavonoids.

Compound	Cell Line	Cell Type	IC50 Value	Citation
Flavokawain C	HCT 116	Human Colon Carcinoma	12.75 μ M	[1]
HT-29	Human Colon Adenocarcinoma	39.00 \pm 0.37 μ M	[8]	
A549	Human Lung Carcinoma	40.28 μ M	[1]	
CaSki	Human Cervical Carcinoma	39.88 μ M	[1]	
MCF-7	Human Breast Adenocarcinoma	47.63 μ M	[1]	
T24, RT4, EJ	Human Bladder Cancer	\leq 17 μ M	[3]	
HepG2	Human Hepatoma	57.04 μ M	[1]	
Huh-7	Human Liver Cancer	23.42 \pm 0.89 μ M	[2]	
Hep3B	Human Liver Cancer	28.88 \pm 2.60 μ M	[2]	
Flavokawain C	CCD-18Co	Normal Human Colon	Minimal toxicity	
L-02	Normal Human Liver	59.08 μ M	[1]	
MIHA	Normal Human Liver	53.95 \pm 5.08 μ M	[2]	
Quercetin	A549	Human Lung Carcinoma	8.65 μ g/ml (24h), 5.14 μ g/ml (72h)	[9]
H69	Human Lung Cancer	14.2 μ g/ml (24h), 9.18 μ g/ml (72h)	[9]	

T47D	Human Breast Cancer	50 μ M	[10]	
Quercetin	293T, MEF-1	Normal Human Embryonic Kidney, Mouse Embryonic Fibroblast	Insensitive	
HEK293	Normal Human Embryonic Kidney	0.302 mM (302 μ M)	[5]	
EGCG	WI38VA	SV40 Transformed Human Fibroblast	10 μ M	[6]
A549	Human Non-Small-Cell Lung Cancer	36.0 μ M	[11]	
DU145 (metastatic)	Human Prostate Cancer	89 μ M	[12]	
HH870 (organ-confined)	Human Prostate Cancer	45 μ M	[12]	
EGCG	WI38	Normal Human Fibroblast	120 μ M	
Genistein	MCF-7	Human Breast Cancer	6.5 - 12.0 μ g/mL	[13]
MDA-468	Human Breast Cancer	6.5 - 12.0 μ g/mL	[13]	
Genistein	BJ Dermal Fibroblasts	Normal Human Fibroblast	Cytotoxic over 200 μ M (24h), 50 μ M (48h)	

In Vivo Toxicity: Preclinical Safety Assessment

Animal studies provide essential information regarding the systemic toxicity of a compound. For **Flavokawain C**, in vivo studies in mice have demonstrated a favorable safety profile at therapeutic doses. In a xenograft model using HCT 116 cells, administration of **Flavokawain C** did not lead to significant changes in body weight or cause damage to major organs.[\[10\]](#) Furthermore, a study on liver cancer xenografts showed that **Flavokawain C** did not alter serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating no significant hepatotoxicity at the tested doses.[\[2\]](#)

In contrast, other flavonoids have shown dose-dependent toxicity in animal models. Quercetin has a reported oral LD50 in mice of 3807 mg/kg, with doses above 1000 mg/kg causing distortion of hepatocytes and renal tubules.[\[14\]](#)[\[15\]](#) However, other studies have reported a wide range of LD50 values for quercetin, from as low as 161 mg/kg in rats to over 16 g/kg for a solid dispersion formulation in mice, suggesting that the formulation and animal model can significantly impact toxicity.[\[16\]](#)[\[17\]](#)

High doses of EGCG have been associated with hepatotoxicity in mice. A single intragastric dose of 1500 mg/kg of EGCG was found to be hepatotoxic, and repeated daily doses of 750 mg/kg also led to liver damage.[\[18\]](#) Interestingly, dietary restriction was shown to exacerbate EGCG-induced hepatotoxicity in mice, with liver injury observed at a dose of 400 mg/kg in dieting mice, a dose that did not cause liver damage in normally fed mice.[\[19\]](#)

For genistein, an LD50 of 500 mg/kg has been reported in rats and mice.[\[20\]](#) In repeated dose studies, genistein was well-tolerated at doses up to 500 mg/kg/day, although decreased food consumption and body weight gain were observed at this high dose.[\[20\]](#)

The following table summarizes the available in vivo toxicity data.

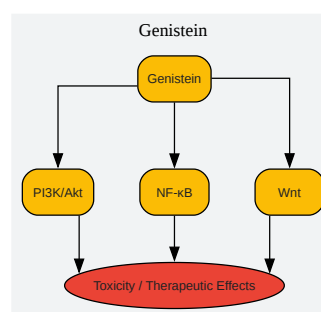
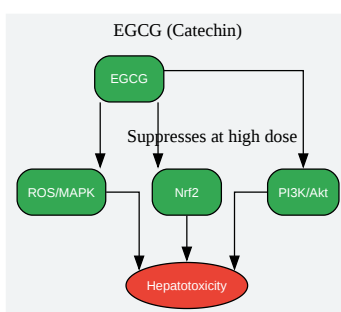
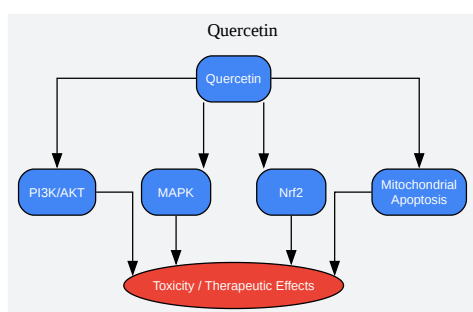
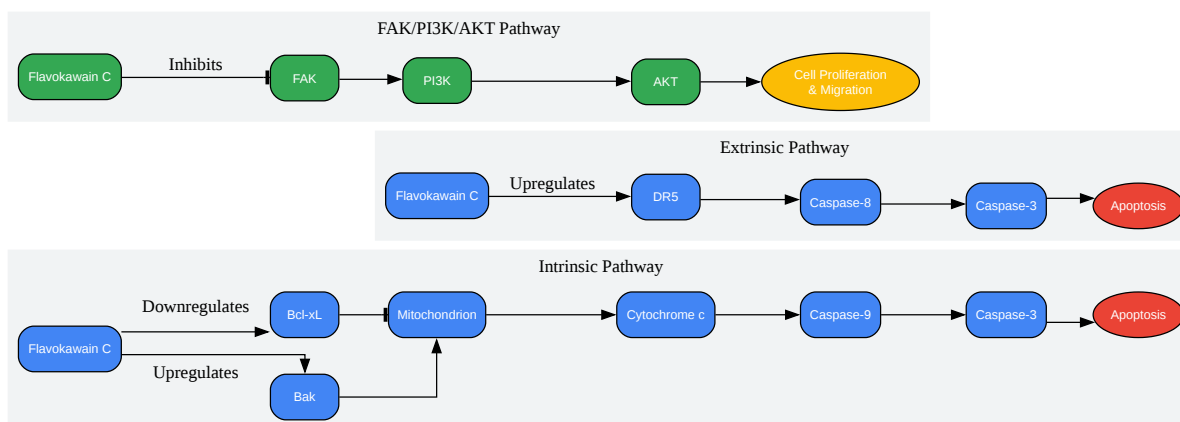
Compound	Animal Model	Route of Administration	Key Findings	Citation
Flavokawain C	Mice (xenograft)	Intraperitoneal	No significant effect on body weight or major organs.	[10]
Mice (xenograft)	Oral	No significant changes in serum ALT and AST levels; no changes in liver tissue structure.	[2]	
Quercetin	Mice	Oral	LD50: 3807 mg/kg. Doses >1000 mg/kg caused liver and kidney distortion.	[14][15]
Rats	Oral	LD50: 161 mg/kg.	[17]	
Mice	Oral (solid dispersion)	LD50: >16 g/kg.	[16]	
EGCG	Mice	Intragastric	Single dose of 1500 mg/kg was hepatotoxic. Repeated doses of 750 mg/kg increased hepatotoxicity.	[18]

Mice (dietary restriction)	Intragastric	400 mg/kg caused hepatotoxicity in dieting mice but not in normal mice.	[19]	
Genistein	Rats and Mice	Not specified	LD50: 500 mg/kg.	[20]
Rats	Dietary admix	Well-tolerated up to 500 mg/kg/day; decreased food consumption and body weight at 500 mg/kg/day.	[20]	

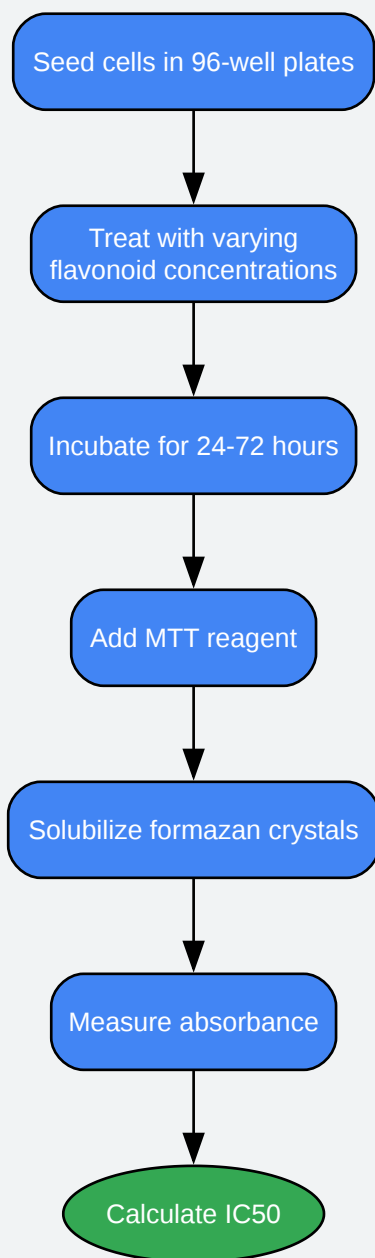
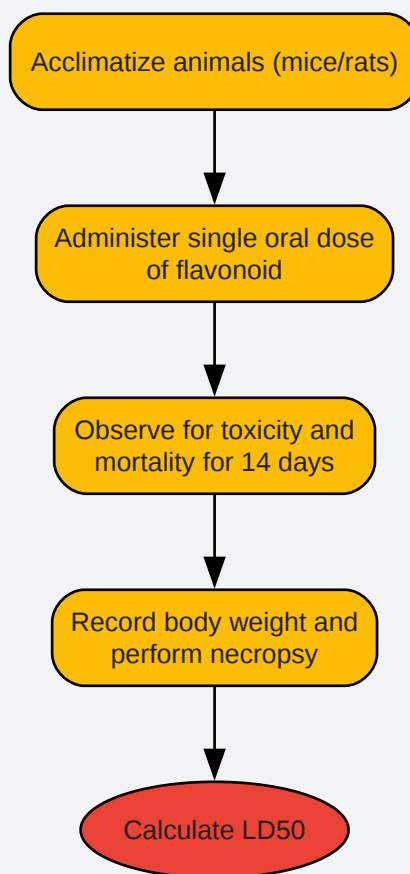
Signaling Pathways in Flavonoid-Mediated Effects

The biological activities of flavonoids, including their potential toxicity, are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of action and for predicting potential adverse effects.

Flavokawain C has been shown to induce apoptosis in cancer cells through the modulation of the MAPK (Mitogen-Activated Protein Kinase) and Akt (Protein Kinase B) signaling pathways. [21][22] It can also trigger endoplasmic reticulum (ER) stress, leading to apoptosis.[22] The induction of apoptosis by FKC involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the upregulation of pro-apoptotic proteins like Bak and death receptors (DR5), and the downregulation of anti-apoptotic proteins such as XIAP, cIAP-1, and Bcl-xL.[22] More recently, the FAK/PI3K/AKT signaling pathway has been identified as a key target of **Flavokawain C** in inhibiting the proliferation and migration of liver cancer cells.[2]



In Vitro Cytotoxicity (MTT Assay)

In Vivo Acute Toxicity (LD₅₀)

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